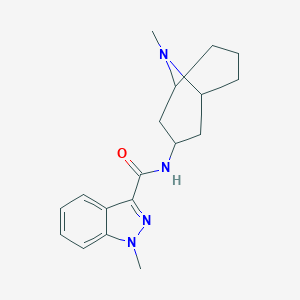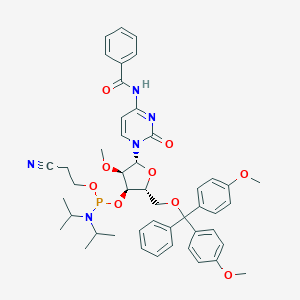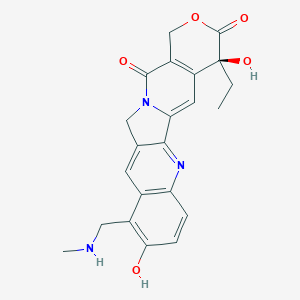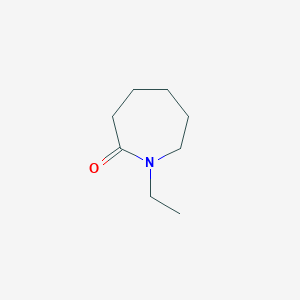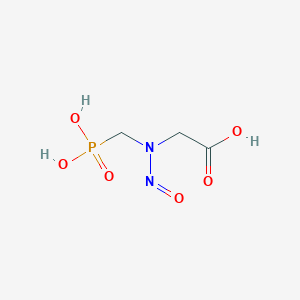
2,3-Diethyl-5-methyl-5,6-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-5-methyl-5,6-dihydropyrazine (DEMP) is a heterocyclic organic compound that belongs to the pyrazine family. It is a colorless liquid with a distinctive odor and is synthesized by the reaction of 2,3-pentanedione with ethylamine. DEMP has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is not well understood. However, it is believed that 2,3-Diethyl-5-methyl-5,6-dihydropyrazine exerts its effects by modulating various signaling pathways in the body. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have neuroprotective properties and can protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has several advantages and limitations for lab experiments. One of the advantages of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its ease of synthesis. 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be synthesized using simple and cost-effective methods, making it a popular compound for research. However, one of the limitations of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. One potential direction is the development of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine and its effects on various signaling pathways in the body. Finally, research is needed to develop new methods for the synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine involves the reaction of 2,3-pentanedione with ethylamine in the presence of a catalyst. The reaction yields 2,3-Diethyl-5-methyl-5,6-dihydropyrazine as the main product along with some minor by-products. The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be achieved through various methods, including microwave-assisted synthesis, solvent-free synthesis, and catalytic synthesis.
Aplicaciones Científicas De Investigación
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent. In the food industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is used as a flavoring agent due to its distinctive odor. It is also used as a food additive to enhance the flavor of various food products. In the pharmaceutical industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
101708-69-4 |
|---|---|
Nombre del producto |
2,3-Diethyl-5-methyl-5,6-dihydropyrazine |
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
5,6-diethyl-2-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3 |
Clave InChI |
LTRVKBLOHFHYCL-UHFFFAOYSA-N |
SMILES |
CCC1=NCC(N=C1CC)C |
SMILES canónico |
CCC1=NCC(N=C1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)



